molecular formula C9H13N3O3 B14274338 Acetamide, 2-amino-N-4-pyridinyl-, monoacetate CAS No. 137888-65-4

Acetamide, 2-amino-N-4-pyridinyl-, monoacetate

Cat. No.: B14274338
CAS No.: 137888-65-4
M. Wt: 211.22 g/mol
InChI Key: IVAFKBAMENWCRS-UHFFFAOYSA-N
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Description

Acetamide, 2-amino-N-4-pyridinyl-, monoacetate is a chemical compound with the molecular formula C7H9N3O. It is also known as N-(4-Aminopyridin-2-yl)acetamide. This compound is of interest due to its unique structure, which includes both an acetamide and a pyridine ring, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-amino-N-4-pyridinyl-, monoacetate typically involves the reaction of 2-amino-4-pyridine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-amino-4-pyridine+acetic anhydrideN-(4-Aminopyridin-2-yl)acetamide\text{2-amino-4-pyridine} + \text{acetic anhydride} \rightarrow \text{N-(4-Aminopyridin-2-yl)acetamide} 2-amino-4-pyridine+acetic anhydride→N-(4-Aminopyridin-2-yl)acetamide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Techniques such as recrystallization and chromatography are often employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-amino-N-4-pyridinyl-, monoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Various nucleophiles like halides, amines, and alcohols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Acetamide, 2-amino-N-4-pyridinyl-, monoacetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Acetamide, 2-amino-N-4-pyridinyl-, monoacetate involves its interaction with specific molecular targets. The compound can inhibit the action of certain enzymes or proteins, leading to various biological effects. For example, it may inhibit the expression of the aliphatic amidase operon by interacting with regulatory proteins .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Amino-3-pyridinyl)-acetamide Hydrochloride
  • N-(2-Aminoethyl)acetamide
  • Phenoxy acetamide derivatives

Uniqueness

Acetamide, 2-amino-N-4-pyridinyl-, monoacetate is unique due to its specific structure, which combines an acetamide group with a pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications.

Properties

CAS No.

137888-65-4

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

acetic acid;2-amino-N-pyridin-4-ylacetamide

InChI

InChI=1S/C7H9N3O.C2H4O2/c8-5-7(11)10-6-1-3-9-4-2-6;1-2(3)4/h1-4H,5,8H2,(H,9,10,11);1H3,(H,3,4)

InChI Key

IVAFKBAMENWCRS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CN=CC=C1NC(=O)CN

Origin of Product

United States

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